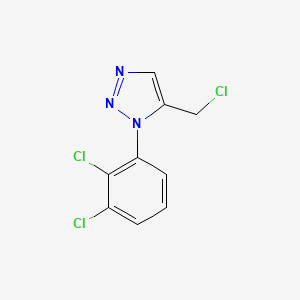
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction, where a suitable precursor is treated with formaldehyde and hydrochloric acid.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction, where a suitable dichlorophenyl precursor is reacted with the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chloromethyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different functional groups replacing the chloromethyl or dichlorophenyl groups.
科学研究应用
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The chloromethyl and dichlorophenyl groups may play a role in binding to these targets and modulating their activity. The triazole ring itself may also contribute to the compound’s overall biological activity by stabilizing interactions with the target molecules.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-2-(2,3-dichlorophenyl)-5-methylpyridine: This compound has a similar structure but contains a pyridine ring instead of a triazole ring.
5-(2,3-Dichlorophenyl)-1H-tetrazole: This compound contains a tetrazole ring instead of a triazole ring.
Uniqueness
5-(Chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl and dichlorophenyl groups attached to the triazole ring. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds. The triazole ring itself is known for its stability and ability to participate in various chemical reactions, making this compound a versatile and valuable molecule in scientific research.
属性
分子式 |
C9H6Cl3N3 |
|---|---|
分子量 |
262.5 g/mol |
IUPAC 名称 |
5-(chloromethyl)-1-(2,3-dichlorophenyl)triazole |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-6-5-13-14-15(6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 |
InChI 键 |
WIFDKJVVOUARQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=CN=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


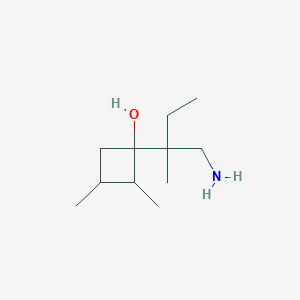
![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
![N-[(4-formylphenyl)methyl]butanamide](/img/structure/B13184430.png)
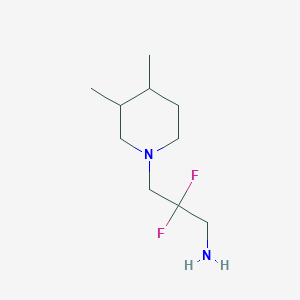
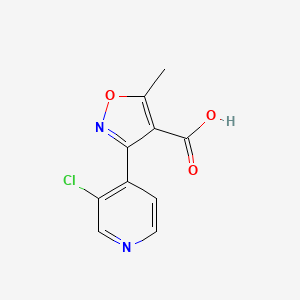

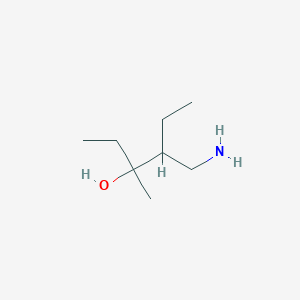
![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine](/img/structure/B13184471.png)

![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)


![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
